Chemical Class and Brain Penetration: Non‑Peptide Versus Peptide MC4R Antagonists
ML00253764 is a non‑peptidic small molecule, whereas SHU9119, HS014, and HS024 are cyclic peptide derivatives [1]. This chemical distinction enables brain penetration following peripheral administration for ML00253764, a property not observed for peptide antagonists, which require intracerebroventricular injection to engage central MC4R targets [2].
| Evidence Dimension | Brain penetrance following peripheral dosing |
|---|---|
| Target Compound Data | Brain penetrant; effective after subcutaneous administration |
| Comparator Or Baseline | SHU9119, HS014, HS024: no central effect after peripheral dosing; require ICV administration |
| Quantified Difference | Qualitative: peripheral vs. central route required |
| Conditions | Rodent models of feeding behavior and cancer cachexia |
Why This Matters
Procurement decisions for in vivo studies requiring systemic administration should prioritize ML00253764 over peptide antagonists to avoid invasive intracerebroventricular dosing procedures.
- [1] Vos TJ, Caracoti A, Che J, Dai M, Farrer CA, Forsyth NE, et al. Identification of 2-[2-[2-(5-bromo-2-methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (ML00253764), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model. J Med Chem. 2004 Mar 25;47(7):1602-4. View Source
- [2] Sutton GM, Josephine Babin M, Gu X, Hruby VJ, Butler AA. A derivative of the melanocortin receptor antagonist SHU9119 (PG932) increases food intake when administered peripherally. Peptides. 2008 Jan;29(1):104-11. View Source
